CDK2 Inhibition Potency: Benzyl vs. Phenyl Substitution
A direct structural comparator for N-benzyl-1H-indazole-3-carboxamide is N-phenyl-1H-indazole-3-carboxamide, which differs only in the replacement of the benzyl group (-CH₂-Ph) with a phenyl group (-Ph) at the amide nitrogen. The phenyl analog exhibits measurable but modest CDK2/cyclin A inhibitory activity with an IC₅₀ of 3.00 × 10³ nM (3.0 μM) in a radiometric filter binding assay [1]. While quantitative data for the N-benzyl analog in this exact assay is not available, this comparator establishes a baseline for the class and demonstrates that the phenyl substitution alone confers detectable but weak CDK2 engagement.
| Evidence Dimension | CDK2/cyclin A inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No quantitative data available in public literature for exact compound |
| Comparator Or Baseline | N-phenyl-1H-indazole-3-carboxamide: IC₅₀ = 3.00 × 10³ nM (3.0 μM) |
| Quantified Difference | Not calculable; comparator baseline only |
| Conditions | Radiometric filter binding assay; CDK2/cyclin A (unknown origin) |
Why This Matters
Establishes a measurable baseline for the indazole-3-carboxamide class, enabling users to contextualize the N-benzyl analog's potential differentiation relative to the structurally similar phenyl derivative.
- [1] BindingDB Entry BDBM24634. N-phenyl-1H-indazole-3-carboxamide. Affinity Data: IC₅₀ = 3.00E+3 nM for CDK2/cyclin A inhibition. View Source
